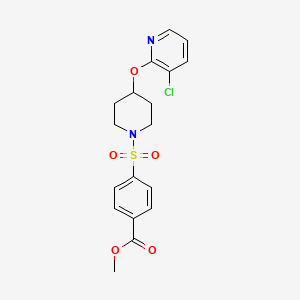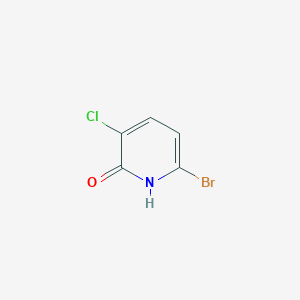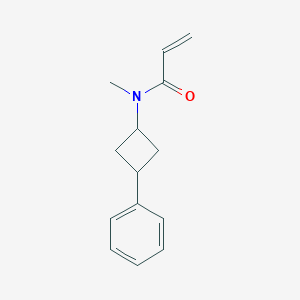
N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as MBQ-167, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in disease progression. In cancer research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activity of topoisomerase IIα and cyclin-dependent kinase 4, which are involved in DNA replication and cell division. In Alzheimer's disease research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activity of β-secretase, which is involved in the production of amyloid-beta. In Parkinson's disease research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to reduce amyloid-beta accumulation and improve cognitive function. In Parkinson's disease research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several advantages for lab experiments, including its low toxicity and high specificity for certain enzymes and proteins. However, it also has limitations, such as its poor solubility in water and its limited bioavailability.
Zukünftige Richtungen
There are several future directions for N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide research, including exploring its potential therapeutic applications in other diseases, improving its solubility and bioavailability, and developing more potent and specific derivatives of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide and its effects on different cell types and tissues.
In conclusion, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a chemical compound that has shown potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide as a therapeutic agent.
Synthesemethoden
The synthesis of N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves a multistep process that includes the reaction of 2-aminothiophenol with 2-bromoacetophenone to form 2-(2-bromoacetyl)thiophene. This intermediate is then reacted with 2-amino-4-methylquinazoline to form the final product, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models. In Parkinson's disease research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-10-20-14-8-11(6-7-15(14)23-10)21-17(22)16-12-4-2-3-5-13(12)18-9-19-16/h6-9H,2-5H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOKJVGQHUAPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NC=NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2991924.png)
![1-(3-Chloro-4-methoxyphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2991926.png)

![1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro-](/img/structure/B2991928.png)
![2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2991930.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2991934.png)
![3-(4-bromobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)




![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2991941.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2991943.png)